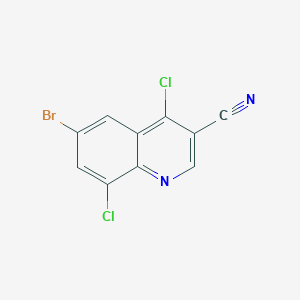

6-Bromo-4,8-dichloroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its potent antibacterial, antifungal, and antiproliferative properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves a multistep procedure. One common method starts with the reaction of aniline with ethyl chloroacetate to form the intermediate ethyl 2-chloroaniline. This intermediate is then reacted with malononitrile to form ethyl 2-(2-cyano-3-phenylamino-4,8-dichloroquinolin-6-yl)acetate. The final product is obtained by the hydrolysis of this intermediate with sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of 6-bromo-4,8-dichloroquinoline and sodium cyanide in an appropriate solvent, followed by purification to obtain the target product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 6 and chlorine atoms at positions 4/8 undergo nucleophilic displacement under controlled conditions:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Reduction Reactions

The quinoline ring and nitrile group are susceptible to reduction:

Cyclization Reactions

The nitrile group facilitates heterocycle formation:

Key Mechanistic Insights:

- Electrophilic Aromatic Substitution : Harsh conditions (e.g., HNO₃/H₂SO₄) lead to unpredictable substitution patterns due to competing directing effects of Br/Cl/CN groups .

- Steric Effects : The 8-chloro substituent significantly hinders reactivity at adjacent positions, favoring meta-substitution in coupling reactions .

- Electronic Effects : The electron-withdrawing cyano group at position 3 deactivates the ring but stabilizes intermediates through resonance .

This compound serves as a versatile building block in medicinal chemistry, particularly for antimalarial and anticancer agent development . Recent studies highlight its utility in synthesizing kinase inhibitors via late-stage functionalization .

Aplicaciones Científicas De Investigación

6-Bromo-4,8-dichloroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antibacterial and antifungal properties.

Medicine: Investigated for its antiproliferative effects, making it a potential candidate for cancer research.

Industry: Utilized in the development of new materials and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. Its antibacterial and antifungal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The antiproliferative effects are likely due to its interaction with cellular pathways that regulate cell growth and division.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-3,4-dichloroquinoline: Another quinoline derivative with similar properties.

6-Bromo-4,8-dichloroquinoline-3-carboxamide: A related compound with a carboxamide group instead of a carbonitrile group.

Uniqueness

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is unique due to its specific combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Actividad Biológica

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern that includes bromine and chlorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C10H3BrCl2N2

- Molecular Weight : 267.51 g/mol

- Structure : The compound features a quinoline ring with bromine at position 6 and chlorine at positions 4 and 8, along with a cyano group at position 3.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways involved in cell signaling, metabolism, and gene expression. The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and microbial growth.

Target Enzymes

- Cyclin G-associated kinase (GAK) : Studies indicate that modifications in the structure of quinoline derivatives significantly affect their binding affinity to GAK, with the presence of bromine enhancing potency .

- Lactate dehydrogenase (LDH) : Related compounds have demonstrated inhibitory effects on LDH isoforms, which are crucial in cancer metabolism .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism includes interference with bacterial cell wall synthesis and inhibition of DNA gyrase, an enzyme critical for bacterial replication.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. The studies indicate that it induces apoptosis and inhibits cell proliferation through various pathways.

Case Studies

- Study on GAK Inhibition : A comparative analysis revealed that the removal of the bromine atom significantly decreased the compound's potency against GAK, indicating its crucial role in binding affinity .

- Antimicrobial Screening : A series of tests conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than those required for similar quinoline derivatives .

Propiedades

IUPAC Name |

6-bromo-4,8-dichloroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUYJGKSUKENAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640758 |

Source

|

| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-77-2 |

Source

|

| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.